molecular formula C18H34CaN2O10 B565455 calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate CAS No. 356786-94-2

calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate

Cat. No.: B565455
CAS No.: 356786-94-2
M. Wt: 486.492
InChI Key: WIWQIMNDNVAWQN-DXAJRXMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate, also known as calcium D-pantothenate, is a calcium salt of pantothenic acid (vitamin B5). This compound is widely used in the pharmaceutical and food industries due to its role as a vitamin supplement. It is essential for the synthesis and metabolism of proteins, carbohydrates, and fats.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate typically involves the reaction of pantothenic acid with calcium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction is as follows:

Pantothenic Acid+Calcium HydroxideCalcium D-Pantothenate+Water\text{Pantothenic Acid} + \text{Calcium Hydroxide} \rightarrow \text{Calcium D-Pantothenate} + \text{Water} Pantothenic Acid+Calcium Hydroxide→Calcium D-Pantothenate+Water

Industrial Production Methods

In industrial settings, the production of calcium D-pantothenate involves the fermentation of specific microorganisms that produce pantothenic acid. The acid is then neutralized with calcium hydroxide to form the calcium salt. The process is optimized for high yield and purity, and the product is typically obtained as a white crystalline powder.

Chemical Reactions Analysis

Types of Reactions

Calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

Calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Essential for the growth and development of microorganisms in culture media.

    Medicine: Used as a dietary supplement to treat vitamin B5 deficiency and in formulations for wound healing and skin care.

    Industry: Added to animal feed to promote growth and improve health.

Comparison with Similar Compounds

Similar Compounds

    Calcium Pantothenate: Another form of calcium salt of pantothenic acid.

    Sodium Pantothenate: The sodium salt of pantothenic acid.

    Pantothenic Acid: The free acid form of vitamin B5.

Uniqueness

Calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate is unique due to its high stability and bioavailability compared to other forms of pantothenic acid. It is more stable in various formulations and has a longer shelf life, making it a preferred choice in pharmaceuticals and supplements.

Properties

IUPAC Name

calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+2/p-1/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRRAEDIIGNDNU-OGFXRTJISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16CaNO5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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